(2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromene core, substituted with a methoxyphenyl imino group and a methylphenyl carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under basic or acidic conditions.
Introduction of the Methoxyphenyl Imino Group: The methoxyphenyl imino group can be introduced via a condensation reaction between the chromene core and 2-methoxyaniline in the presence of a suitable dehydrating agent, such as phosphorus oxychloride or acetic anhydride.
Attachment of the Methylphenyl Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with 2-methylphenyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups, leading to the formation of corresponding quinones and carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine, or the chromene core, leading to dihydrochromene derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Amines, dihydrochromenes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a promising candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential
Industry
Industrially, the compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2-hydroxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
- (2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
- (2Z)-2-[(2-nitrophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Uniqueness
Compared to similar compounds, (2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide stands out due to its methoxy group, which can enhance its biological activity and solubility. The presence of the methoxy group can also influence the compound’s reactivity and stability, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-16-9-3-5-11-19(16)25-23(27)18-15-17-10-4-7-13-21(17)29-24(18)26-20-12-6-8-14-22(20)28-2/h3-15H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOAHKZYGINMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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